Kocurin
Overview
Description
Kocurin is a thiazolyl peptide antibiotic derived from marine bacteria, specifically from the genus Kocuria. It has garnered significant attention due to its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . This compound is part of a broader class of thiazolyl peptides known for their complex structures and strong antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kocurin is typically isolated from the culture broths of marine-derived Kocuria palustris. The isolation process involves cultivating the bacteria under specific conditions that promote the production of secondary metabolites. The culture broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Kocuria palustris. The fermentation process is optimized to maximize yield, often involving the use of nutrient-rich media and controlled environmental conditions such as temperature, pH, and aeration. After fermentation, the compound is extracted and purified using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Kocurin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the thiazole rings in this compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the thiazole rings, can lead to the formation of new analogs with different properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions are various this compound analogs, each with potentially unique antibacterial properties. These analogs are often studied to understand structure-activity relationships and to develop more effective antibiotics .
Scientific Research Applications
Kocurin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and modification of thiazolyl peptides.
Biology: Investigated for its role in microbial interactions and its production by marine bacteria.
Medicine: Explored as a potential treatment for infections caused by MRSA and other resistant bacteria. Its efficacy and safety profiles are subjects of ongoing research.
Industry: Potential applications in the development of new antibiotics and as a lead compound for drug discovery
Mechanism of Action
Kocurin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, where it interferes with the elongation phase of protein synthesis .
Comparison with Similar Compounds
Kocurin is unique among thiazolyl peptides due to its specific structure and potent activity against MRSA. Similar compounds include:
Thiazomycin: Another thiazolyl peptide with antibacterial properties.
Micrococcin: Known for its activity against Gram-positive bacteria.
LFF571: A thiazolyl peptide in clinical development for treating Clostridium difficile infections.
Compared to these compounds, this compound stands out for its high potency and specificity against MRSA, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[(6S,12S,15R,19S,26S)-26-(2-amino-2-oxoethyl)-19-benzyl-12-[(4-hydroxyphenyl)methyl]-30-methyl-11,14,21,28-tetraoxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),18(45),22,25(44),29,32(43),33(38),34,36,39-dodecaen-36-yl]-N-[3-[[(2S)-1-[(2S)-2-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-oxoprop-1-en-2-yl]-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWYMYPACSXBTM-GVYUJTEBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H66N18O13S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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